molecular formula C28H28N2O6 B4585220 (E)-1-(3,4-dimethoxyphenyl)-3-[4-[[(E)-3-(3,4-dimethoxyphenyl)-3-oxoprop-1-enyl]amino]anilino]prop-2-en-1-one

(E)-1-(3,4-dimethoxyphenyl)-3-[4-[[(E)-3-(3,4-dimethoxyphenyl)-3-oxoprop-1-enyl]amino]anilino]prop-2-en-1-one

Cat. No.: B4585220
M. Wt: 488.5 g/mol
InChI Key: LYMMZZIJVFMJLV-WXUKJITCSA-N
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Description

(E)-1-(3,4-dimethoxyphenyl)-3-[4-[[(E)-3-(3,4-dimethoxyphenyl)-3-oxoprop-1-enyl]amino]anilino]prop-2-en-1-one is a useful research compound. Its molecular formula is C28H28N2O6 and its molecular weight is 488.5 g/mol. The purity is usually 95%.
The exact mass of the compound 3,3'-(1,4-phenylenediimino)bis[1-(3,4-dimethoxyphenyl)-2-propen-1-one] is 488.19473662 g/mol and the complexity rating of the compound is 686. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Photophysical Studies

The compound "3,3'-(1,4-Phenylenediimino)bis[1-(3,4-dimethoxyphenyl)-2-propen-1-one]" and its derivatives have been synthesized and studied for various applications in scientific research. These studies focus on the synthesis of dimeric compounds and their potential applications, mainly in photophysical properties and electrochemical studies.

  • Synthesis of Dimeric Compounds : A series of dimeric ReI(CO)3 compounds were prepared via a one-pot reaction, showing potential for photophysical applications. This research highlighted the compound's ability to couple between rhenium centers, suggesting its utility in developing materials with unique photophysical properties (Hasheminasab et al., 2014).

  • Photoluminescent Properties : Another study focused on the synthesis and electronic spectroscopy of similar compounds, indicating their potential for high fluorescence quantum yields. This suggests the compound's applications in creating materials with enhanced luminescent properties, potentially useful in sensors or optoelectronic devices (Sierra & Lahti, 2004).

Potential Applications in Material Science

The studies also explore the application of these compounds in material science, particularly in creating polymers and copolymers with desirable thermal and mechanical properties.

  • Liquid Crystalline Thermosets : Research into novel triaromatic diepoxides suggests the possibility of forming anisotropic networks, which could be beneficial in developing materials with specific liquid crystalline properties. Such materials could have applications in displays or responsive materials (Mormann & Bröcher, 1998).

  • Highly Luminescent Lanthanide Complexes : The synthesis of bis(β-diketonate) lanthanide complexes with the compound shows significant luminescence, indicating potential use in lighting and display technologies, where energy-efficient, highly luminescent materials are crucial (Shi et al., 2013).

Properties

IUPAC Name

(E)-1-(3,4-dimethoxyphenyl)-3-[4-[[(E)-3-(3,4-dimethoxyphenyl)-3-oxoprop-1-enyl]amino]anilino]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2O6/c1-33-25-11-5-19(17-27(25)35-3)23(31)13-15-29-21-7-9-22(10-8-21)30-16-14-24(32)20-6-12-26(34-2)28(18-20)36-4/h5-18,29-30H,1-4H3/b15-13+,16-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYMMZZIJVFMJLV-WXUKJITCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C=CNC2=CC=C(C=C2)NC=CC(=O)C3=CC(=C(C=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)/C=C/NC2=CC=C(C=C2)N/C=C/C(=O)C3=CC(=C(C=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-1-(3,4-dimethoxyphenyl)-3-[4-[[(E)-3-(3,4-dimethoxyphenyl)-3-oxoprop-1-enyl]amino]anilino]prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
(E)-1-(3,4-dimethoxyphenyl)-3-[4-[[(E)-3-(3,4-dimethoxyphenyl)-3-oxoprop-1-enyl]amino]anilino]prop-2-en-1-one
Reactant of Route 3
Reactant of Route 3
(E)-1-(3,4-dimethoxyphenyl)-3-[4-[[(E)-3-(3,4-dimethoxyphenyl)-3-oxoprop-1-enyl]amino]anilino]prop-2-en-1-one
Reactant of Route 4
Reactant of Route 4
(E)-1-(3,4-dimethoxyphenyl)-3-[4-[[(E)-3-(3,4-dimethoxyphenyl)-3-oxoprop-1-enyl]amino]anilino]prop-2-en-1-one
Reactant of Route 5
Reactant of Route 5
(E)-1-(3,4-dimethoxyphenyl)-3-[4-[[(E)-3-(3,4-dimethoxyphenyl)-3-oxoprop-1-enyl]amino]anilino]prop-2-en-1-one
Reactant of Route 6
Reactant of Route 6
(E)-1-(3,4-dimethoxyphenyl)-3-[4-[[(E)-3-(3,4-dimethoxyphenyl)-3-oxoprop-1-enyl]amino]anilino]prop-2-en-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.